![molecular formula C25H44BrNO2 B14077871 N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide CAS No. 102719-66-4](/img/structure/B14077871.png)
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and research applications due to its ability to interact with biological membranes and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide typically involves the quaternization of N,N-dimethyltetradecan-1-amine with 2-(benzoyloxy)ethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the benzoyloxy group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include different quaternary ammonium salts.
Hydrolysis: The major products are N,N-dimethyltetradecan-1-amine and benzoic acid.
Oxidation and Reduction: Products vary based on the specific redox reaction.
Scientific Research Applications
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving membrane interactions and permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents and surfactants for its ability to lower surface tension.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexan-1-aminium bromide
- N-[2-(Benzoyloxy)ethyl]-N,N-dimethylpropan-1-aminium bromide
- 2-(Benzoyloxy)ethyl benzoate
Uniqueness
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide is unique due to its long alkyl chain, which enhances its surfactant properties and its ability to interact with lipid membranes. This makes it more effective in applications requiring strong membrane disruption compared to similar compounds with shorter alkyl chains.
Properties
CAS No. |
102719-66-4 |
|---|---|
Molecular Formula |
C25H44BrNO2 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-benzoyloxyethyl-dimethyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C25H44NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-26(2,3)22-23-28-25(27)24-19-16-15-17-20-24;/h15-17,19-20H,4-14,18,21-23H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GKZOPMFPTLHTEZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


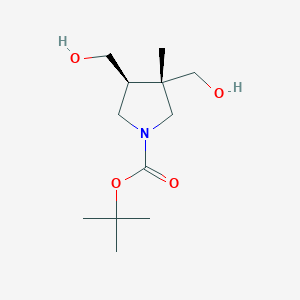

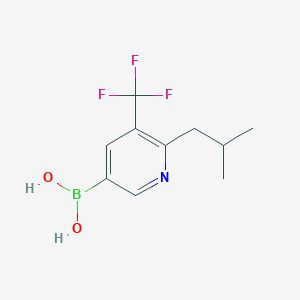
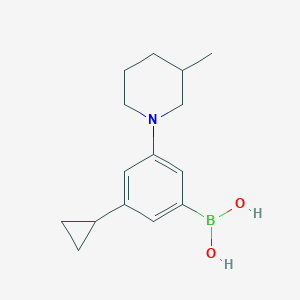
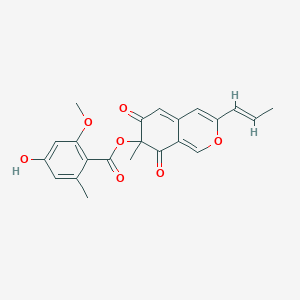
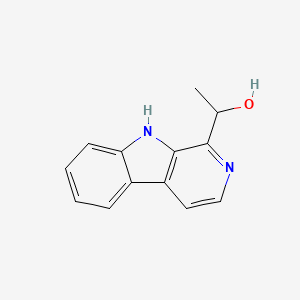
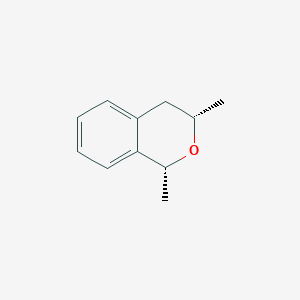
![(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14077817.png)
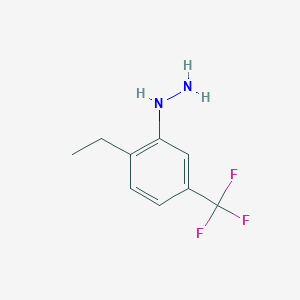
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)

![5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14077858.png)
![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
